A Comprehensive Technical Guide to 2-Fluoroethanamine: Synthesis, Properties, and Applications in Research and Development
A Comprehensive Technical Guide to 2-Fluoroethanamine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroethanamine, a key building block in medicinal chemistry and organic synthesis, offers unique properties due to the presence of a fluorine atom. This guide provides an in-depth analysis of 2-fluoroethanamine, covering its chemical identity, structural features, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores its critical applications in the development of novel pharmaceuticals and other advanced materials, alongside essential safety and handling procedures. This document serves as a comprehensive resource for scientists and researchers engaged in the use of fluorinated intermediates for innovative chemical design and synthesis.
Chemical Identity and Structure
2-Fluoroethanamine, also known as β-fluoroethylamine, is a primary amine with a fluorine atom attached to the beta-carbon. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic properties, basicity, and reactivity compared to its non-fluorinated counterpart, ethylamine.
The primary identifiers for 2-fluoroethanamine and its commonly used hydrochloride salt are detailed in the table below.
| Identifier | 2-Fluoroethanamine (Free Base) | 2-Fluoroethylamine Hydrochloride |
| CAS Number | 406-34-8[1] | 460-08-2[2] |
| Molecular Formula | C₂H₆FN[1] | C₂H₇ClFN[3][4] |
| Molecular Weight | 63.07 g/mol [1] | 99.54 g/mol [2] |
| IUPAC Name | 2-fluoroethanamine[1] | 2-fluoroethanaminium chloride |
| Synonyms | β-fluoroethylamine, 1-amino-2-fluoroethane | 2-fluoroethanaminium chloride, β-fluoroethylamine HCl |
| InChI | InChI=1S/C2H6FN/c3-1-2-4/h1-2,4H2[1] | InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H[2] |
| SMILES | NCCF[5] | C(CF)N.Cl[3] |
The structure of 2-fluoroethanamine is characterized by a two-carbon chain with a fluorine atom at the C2 position and an amino group at the C1 position.
Caption: Chemical structure of 2-fluoroethanamine.
Physicochemical Properties
The physicochemical properties of 2-fluoroethanamine and its hydrochloride salt are summarized below. The fluorine atom's inductive electron-withdrawing effect decreases the basicity of the amino group compared to ethylamine.
| Property | 2-Fluoroethanamine (Free Base) | 2-Fluoroethylamine Hydrochloride |
| Appearance | Colorless liquid (predicted) | White to light yellow powder or crystals[4] |
| Boiling Point | 52.1 ± 10.0 °C at 760 mmHg[5] | Not applicable |
| Melting Point | Not available | 99-103 °C[4] |
| Density | 0.9 ± 0.1 g/cm³[5] | 0.892 g/cm³[4] |
| Vapor Pressure | 268.9 ± 0.1 mmHg at 25°C[5] | 269 mmHg at 25°C[4] |
| Solubility | Not available | Soluble in water[4] |
| pKa (of conjugate acid) | 9.0 (predicted)[1] | Not available |
Synthesis of 2-Fluoroethanamine
Several synthetic routes to 2-fluoroethanamine have been reported, often yielding the more stable hydrochloride salt. The choice of method depends on the available starting materials, desired scale, and safety considerations.
Synthesis from 2-Fluoroethanol via Phthalimide Intermediate
A common and effective method for preparing 2-fluoroethylamine hydrochloride involves the conversion of 2-fluoroethanol to a suitable leaving group, followed by nucleophilic substitution with a nitrogen source, and subsequent deprotection. The Gabriel synthesis, utilizing potassium phthalimide, is a well-established protocol for this transformation.
Caption: Synthesis of 2-fluoroethylamine HCl from 2-fluoroethanol.
Experimental Protocol:
Step 1: Synthesis of 2-Fluoroethyl Tosylate
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-fluoroethanol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, followed by the slow addition of a base like pyridine (1.2 eq) to neutralize the generated HCl.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC.
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-fluoroethyl tosylate, which can be purified by chromatography.
Step 2: Synthesis of N-(2-Fluoroethyl)phthalimide
-
To a solution of 2-fluoroethyl tosylate (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Heat the mixture to a temperature of 80-100 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(2-fluoroethyl)phthalimide.
Step 3: Synthesis of 2-Fluoroethylamine Hydrochloride
-
Suspend N-(2-fluoroethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for several hours.
-
After cooling, the phthalhydrazide precipitate is formed.
-
Filter off the precipitate and wash with ethanol.
-
To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate 2-fluoroethylamine hydrochloride.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.[6]
Hydrofluorination of Aziridines
The ring-opening of aziridines with a fluoride source provides a direct route to β-fluoroamines. This method can be advantageous for accessing enantiomerically enriched products if a chiral aziridine is used as the starting material. The use of in situ generated amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol offers a milder alternative to anhydrous HF.[7]
Caption: Synthesis of 2-fluoroethanamine via hydrofluorination of an aziridine.
Experimental Protocol (General):
-
To a solution of the N-protected aziridine (e.g., N-Boc-aziridine) (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a polypropylene tube, add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 eq).
-
Add benzoyl fluoride (1.5 eq) followed by a catalytic amount of a Lewis base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the N-protected 2-fluoroethanamine by column chromatography.
-
Deprotect the amine (e.g., using trifluoroacetic acid for a Boc group) to yield 2-fluoroethanamine.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the two methylene groups due to H-H and H-F coupling. The protons on the carbon bearing the fluorine (F-CH₂-) will appear as a doublet of triplets, while the protons on the carbon adjacent to the nitrogen (N-CH₂-) will also be a multiplet. The amine protons (-NH₂) will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show two signals for the methylene carbons. The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum of 2-fluoroethanamine is expected to show a molecular ion peak at m/z 63. Key fragmentation patterns would likely involve the loss of a fluorine atom, an amino group, or cleavage of the C-C bond.
Applications in Research and Drug Development
2-Fluoroethanamine is a valuable building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules for pharmaceutical and agrochemical applications.[8] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.
Synthetic Intermediate
2-Fluoroethylamine hydrochloride is used in the synthesis of various compounds, including:
-
2-fluoroethylisocyanate[2]
-
1,3-bis-(2-fluoroethyl) urea (BFU)[2]
-
N-2-fluoroethylmaleimide[2]
-
Coordination complexes[2]
Role in Medicinal Chemistry
The 2-fluoroethylamino moiety is incorporated into various drug candidates to enhance their therapeutic potential. The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life. While specific blockbuster drugs containing this exact fragment are not prominently cited, the strategic use of such fluorinated motifs is a cornerstone of modern drug design. For instance, fluorinated nucleosides and other fluorinated small molecules are prevalent in antiviral and anticancer therapies.
Safety and Handling
2-Fluoroethanamine and its salts should be handled with care in a well-ventilated laboratory fume hood. It is considered an irritant and may cause irritation to the eyes, skin, and respiratory tract.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash skin thoroughly after handling.[9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Fluoroethanamine is a versatile and valuable reagent for the synthesis of complex fluorinated molecules. Its unique properties, conferred by the presence of a fluorine atom, make it an attractive building block in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety considerations to aid researchers in its effective and safe utilization.
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